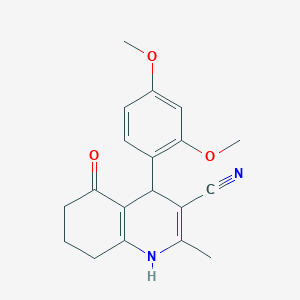![molecular formula C26H25NO5 B11679878 ethyl 1,2-dimethyl-5-{[(2-methylphenoxy)acetyl]oxy}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11679878.png)
ethyl 1,2-dimethyl-5-{[(2-methylphenoxy)acetyl]oxy}-1H-benzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features an indole core, which is a significant heterocyclic system in natural products and drugs .
Métodos De Preparación
The synthesis of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Análisis De Reacciones Químicas
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Aplicaciones Científicas De Investigación
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s specific effects depend on its ability to modulate these pathways, making it a versatile molecule for therapeutic applications.
Comparación Con Compuestos Similares
ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ETHYL 1,2-DIMETHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]OXY}-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H25NO5 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
ethyl 1,2-dimethyl-5-[2-(2-methylphenoxy)acetyl]oxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C26H25NO5/c1-5-30-26(29)24-17(3)27(4)25-19-12-8-7-11-18(19)22(14-20(24)25)32-23(28)15-31-21-13-9-6-10-16(21)2/h6-14H,5,15H2,1-4H3 |
Clave InChI |
MJOUHMFKIMXWRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)COC4=CC=CC=C4C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679795.png)
![ethyl 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11679796.png)
![2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11679800.png)

![N'-[(Z)-(4-Bromophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11679804.png)

![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11679818.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B11679832.png)
![2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11679845.png)
![5-(biphenyl-4-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11679846.png)
![4-benzyl-N-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B11679853.png)
![ethyl (2E)-2-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679863.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11679869.png)
![2-[4-(1,3-Benzodioxol-5-yl)-6-phenylpyridinium-2-yl]phenolate](/img/structure/B11679875.png)
